molecular formula C5H6F2O2 B1591117 2-(2,2-Difluorocyclopropyl)acetic acid CAS No. 123131-67-9

2-(2,2-Difluorocyclopropyl)acetic acid

Cat. No. B1591117
CAS RN: 123131-67-9
M. Wt: 136.1 g/mol
InChI Key: MBRBTSNTUSHGFC-UHFFFAOYSA-N
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Description

“2-(2,2-Difluorocyclopropyl)acetic acid” is a compound with the CAS Number: 123131-67-9 . It has a molecular weight of 136.1 and its IUPAC name is (2,2-difluorocyclopropyl)acetic acid . It is known for its reactive nature and has been studied extensively in various fields .


Molecular Structure Analysis

The molecular formula of “2-(2,2-Difluorocyclopropyl)acetic acid” is C5H6F2O2 . The InChI code is 1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) .

Scientific Research Applications

  • Synthesis of Gem-Difluorocyclopropyl Ketones and 2-Fluorofurans Research by Xu and Chen (2003) explored the synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans through a [1+2] cycloaddition of difluorocarbene to α,β-unsaturated aromatic aldehydes and ketones. This process is significant for generating these fluorinated compounds, which can then be hydrolyzed under acidic conditions to yield either gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives (Xu & Chen, 2003).

  • Mechanistic Probing through Solvolysis Reactions Battiste et al. (2003) reported the use of (2,2-difluorocyclopropyl)methyl systems as mechanistic probes in their study on solvolysis reactions. They examined the rate constants for acetolysis of these compounds and discussed the reactivities and regiochemistries of ring opening, contributing to a deeper understanding of these chemical processes (Battiste et al., 2003).

  • Cycloaddition Reactions and Synthesis of Fluorinated Piperidine Acetic Acids A study by Stanton et al. (2010) detailed the synthesis of difluoropiperidine acetic acids, showcasing their use as modulators in gamma-secretase. This synthesis process utilized a unique beta-difluorination with Selectfluor, demonstrating the relevance of difluorocyclopropyl in creating medically significant compounds (Stanton et al., 2010).

  • Reagent Synthesis and Catalytic Trifluoromethylation The research by Eusterwiemann et al. (2012) involved the creation of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), acting as a source of difluorocarbene. This work demonstrates the applicability of difluorocyclopropyl derivatives in generating reagents for specific chemical reactions, such as catalytic trifluoromethylation (Eusterwiemann et al., 2012).

  • Bio-Oil Reforming for Hydrogen Generation Zhang et al. (2018) investigated the steam reforming of acetic acid, a major component of bio-oil, to understand the reaction behaviors of bio-oil in the reforming process. This research contributes to the broader application of carboxylic acids, including 2-(2,2-difluorocyclopropyl)acetic acid, in sustainable energy production (Zhang et al., 2018).

Safety and Hazards

The safety information for “2-(2,2-Difluorocyclopropyl)acetic acid” includes the following hazard statements: H302-H314 . The precautionary statements include P261-P280-P305+P351+P338-P310 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBTSNTUSHGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560585
Record name (2,2-Difluorocyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclopropyl)acetic acid

CAS RN

123131-67-9
Record name (2,2-Difluorocyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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